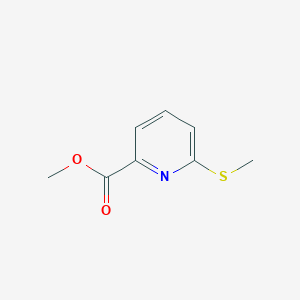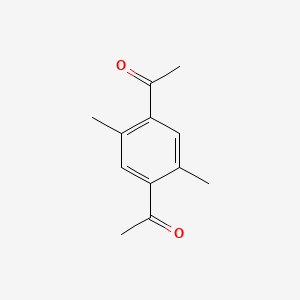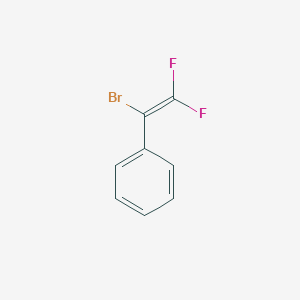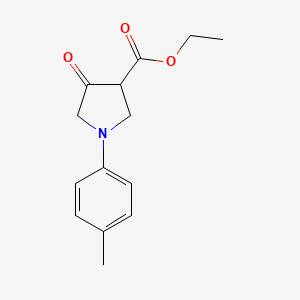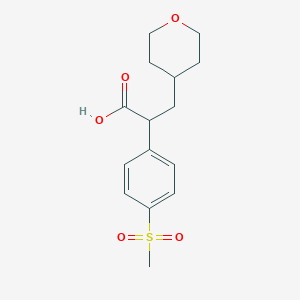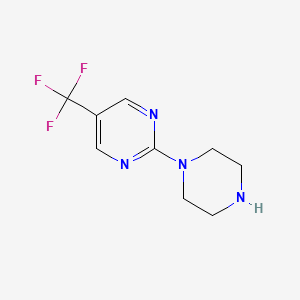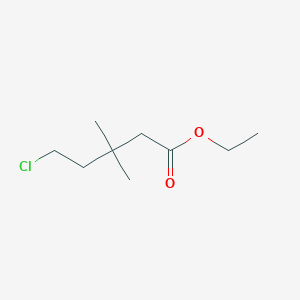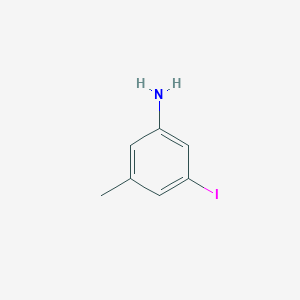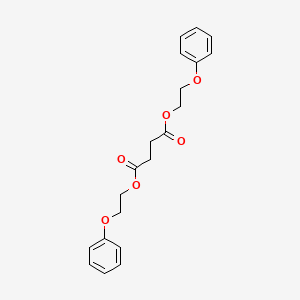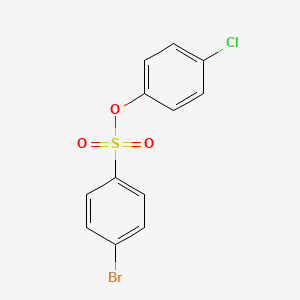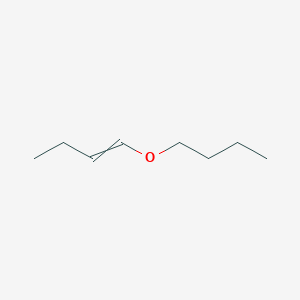
1-Butoxybut-1-ene
Descripción general
Descripción
“1-Butoxybut-1-ene” is a chemical compound with the molecular formula C8H16O . It is also known by other names such as (1E)-1-Butoxy-1-butene, (1E)-1-Butenyl butyl ether, and trans-1-Butene,1-butoxy- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 128.212 Da and the monoisotopic mass is 128.120117 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C8H16O, an average mass of 128.212 Da, and a monoisotopic mass of 128.120117 Da . Other properties such as boiling point, melting point, and vapor pressure are not explicitly mentioned in the available resources.
Aplicaciones Científicas De Investigación
Protonation in Acidic Zeolites : 1-Butoxybut-1-ene, as a butene isomer, is relevant in studies of protonation reactions on acidic zeolites. Research using density functional theory (DFT) has explored the protonation of but-1-ene, revealing insights into the formation of alkoxy species and the influence of olefin structure on these reactions (Corrêa & Mota, 2002).
Synchrotron Radiation FTIR Detection : Synchrotron radiation FTIR spectromicroscopy (SR-FTIR-SM) has been employed to map 1,1-Di(4-hydroxyphenyl)-2-cyrhetrenylbut-1-ene, a compound related to this compound, based on its IR signature. This technique assists in studying the subcellular distribution of compounds, highlighting the potential of this compound analogs in biological research (Clède et al., 2013).
In Situ IR Study of Sorbed Species : The sorption and reaction of but-1-ene over ferrierite samples, closely related to this compound, have been studied using in situ IR spectroscopy. This research provides insights into the selectivity and sorption behavior of such compounds, which can be relevant to the study of this compound (Meunier et al., 2002).
Catalytic Hydrogenation Studies : Studies on the catalytic hydrogenation of 3,4-epoxybut-1-ene, a compound structurally related to this compound, have revealed insights into the isomerization and selective fission of the epoxide ring, which can inform the understanding of this compound's reactivity (Fujitsu et al., 1982).
Oxygenated Compounds in Fuels and Biofuels : The study of ternary systems containing 1-Butoxybutane (related to this compound) with propan-1-ol and 1-hex-1-ene or other hydrocarbons has provided valuable data for the development of fuels and biofuels, highlighting the potential applications of this compound in this field (Alaoui et al., 2014).
Copolymer Degradation Studies : The degradation of various copolymers of ethylene with α-olefins, including but-1-ene (closely related to this compound), offers insights into the selective removal of amorphous regions and branch inclusion in crystal structures, which can be relevant for material science applications of this compound (Hosoda et al., 1990).
Thermal Gas-Phase Decomposition Studies : Research on the kinetics of gas-phase decomposition of 1,2-epoxybutane, a related compound to this compound, has provided valuable data on the primary reaction products and the underlying reaction mechanisms, which can inform similar studies on this compound (Flowers & Penny, 1975).
Liquid Density Studies for Biofuel Additives : The measurement of the density of 1-butoxybutane (a compound related to this compound) under various temperatures and pressures provides crucial data for its application as a biofuel additive, which could extend to this compound (Alaoui et al., 2011).
Propiedades
IUPAC Name |
1-but-1-enoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUYRFHWGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

